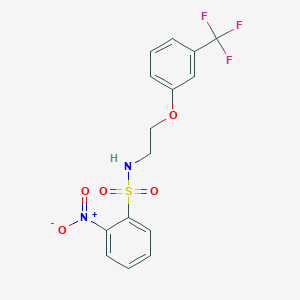

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The final step involves the formation of the sulfonamide group through a reaction with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

General Reactivity of Nitro-Sulfonamides

Nitro-sulfonamides are known for their dual reactivity at the nitro and sulfonamide groups. Key observations from analogous systems include:

-

Nitro Group Reduction : Nitroarenes (e.g., 2a , 2af ) undergo reductive coupling with sulfinates to form sulfonamides via intermediates such as nitrosoarenes and N-sulfonyl hydroxylamines . For example, sodium bisulfite (NaHSO₃) or SnCl₂ facilitates the reduction of nitro groups to amines or hydroxylamines (Table 1) .

-

Sulfonamide Stability : Sulfonamides are generally resistant to hydrolysis under mild conditions but may participate in nucleophilic substitutions under acidic or basic conditions .

Hypothetical Reaction Pathways for 2-Nitro-N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Based on mechanisms observed in nitro-sulfinate coupling , potential reactions include:

Reductive Coupling

The nitro group could undergo reduction in the presence of sodium bisulfite or tin(II) chloride, forming intermediates analogous to N-sulfonyl hydroxylamines (Table 2).

| Entry | Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | NaHSO₃ | DMSO, 60°C, 12h | Amine-sulfonamide derivative | 70–quant. | |

| 2 | SnCl₂ | DMSO, 60°C, 12h | N-Sulfonyl hydroxylamine | 34–81 |

Hydrolysis of Sulfonamide

Under strongly acidic conditions (e.g., H₂SO₄, Δ), the sulfonamide bond may cleave, releasing benzenesulfonic acid and the corresponding amine .

Key Mechanistic Insights from Related Systems

-

Intermediate Formation : Nitrosoarenes (e.g., 6b ) are critical intermediates in nitro-to-amine conversions, as demonstrated by trapping experiments .

-

Stirring and Solvent Effects : Reaction efficiency depends on mixing methods (e.g., ultrasonic baths improve yields by preventing aggregation) .

-

Dual Reducing Agents : Combining NaHSO₃ and SnCl₂ enhances conversion rates for sluggish substrates (Table 6 in ).

Limitations and Research Gaps

No direct experimental data exists for This compound . Key uncertainties include:

-

Stability of the trifluoromethylphenoxy group under reductive conditions.

-

Regioselectivity of nitro group reduction in the presence of electron-withdrawing substituents.

Recommendations for Further Study

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an antitubercular agent. A related study on similar compounds demonstrated that derivatives of 2-nitro-N-(2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . The introduction of the trifluoromethyl group is hypothesized to enhance the compound's efficacy and selectivity.

Agricultural Chemistry

Research indicates that compounds like 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can serve as precursors for synthesizing fungicides. The synthesis of substituted phenoxyphenyl ketones from this compound leads to the production of triazole-based fungicides, which have shown high efficiency in controlling fungal pathogens in crops .

Synthesis of Novel Compounds

The compound acts as a versatile intermediate in the synthesis of various biologically active molecules. For instance, it can be transformed into other sulfonamide derivatives that possess enhanced pharmacological properties, including antimicrobial and anti-inflammatory activities.

Case Study 1: Antitubercular Activity

A series of derivatives based on the structural framework of 2-nitro-N-(2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their antitubercular activity. The most promising derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains of M. tuberculosis . This study underscores the potential of modifying the existing sulfonamide structure to develop new antitubercular agents.

Case Study 2: Agricultural Applications

In agricultural research, compounds derived from this compound were tested for their fungicidal properties. These studies revealed that certain derivatives were effective against common fungal pathogens, significantly reducing disease incidence in treated crops compared to untreated controls .

Mecanismo De Acción

The mechanism of action of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-nitro-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide

- 2-nitro-N-(2-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- 2-nitro-4-(trifluoromethyl)phenol

Uniqueness

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with other molecules .

Actividad Biológica

The compound 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H16F3N3O4S. The presence of a nitro group and a trifluoromethyl group contributes to its unique properties, which may enhance its biological activity.

Anticancer Activity

The compound's potential anticancer activity has been explored through various assays. In vitro studies have demonstrated that certain sulfonamide derivatives can inhibit the growth of tumor cell lines. For example, compounds with similar moieties have shown no inhibitory effects against multiple tumor cell lines but maintained a good safety profile in non-cancerous cell lines . This suggests a need for further investigation into the specific effects of this compound on cancer cells.

The biological mechanisms underlying the activity of sulfonamides typically involve the inhibition of bacterial folate synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production. By blocking this pathway, these compounds can effectively inhibit bacterial growth .

Case Study 1: Antitubercular Activity

In a study assessing various derivatives of phenoxyacetamide, one compound demonstrated an MIC value of 4 μg/mL against M. tuberculosis H37Rv, indicating strong antitubercular activity . Although direct data on this compound is not available, its structural characteristics suggest it could exhibit similar efficacy.

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxicity of related compounds against different cancer cell lines. While some derivatives showed promising results, others had limited effects, highlighting the variability in activity among structurally similar compounds . This variability emphasizes the importance of structural modifications in enhancing biological efficacy.

Summary Table of Biological Activities

| Activity | Compound | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antitubercular | Related phenoxyacetamide derivatives | 4 - 64 | Strong activity against M. tuberculosis |

| Anticancer | Various sulfonamide derivatives | Variable | No significant inhibition in tested lines |

| Folate Synthesis Inhibition | General mechanism for sulfonamides | N/A | Mimics PABA to inhibit bacterial growth |

Propiedades

IUPAC Name |

2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O5S/c16-15(17,18)11-4-3-5-12(10-11)25-9-8-19-26(23,24)14-7-2-1-6-13(14)20(21)22/h1-7,10,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQOLJULGSRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.